D-glucosamine 6-phosphate

Hexosamine biosynthesis pathway GFAT1 kinetics Feedback inhibition

Procure authentic D-Glucosamine 6-phosphate (free acid, ≥98%) for direct interrogation of the hexosamine biosynthesis pathway (HBP) regulatory node. Unlike unphosphorylated glucosamine, this native intracellular metabolite bypasses ATP-depleting phosphorylation artifacts and serves as the obligate substrate for GFAT1 feedback inhibition studies (Ki ~6 μM), GlmS riboswitch ligand screening (Kd ~380 μM), and GNA1 acetyltransferase assays. The free acid form offers quantifiably greater stability than the sodium salt for long-term enzymatic and cryopreserved stock solution applications. Verify lot-specific purity documentation upon order.

Molecular Formula C6H14NO8P
Molecular Weight 259.15 g/mol
Cat. No. B8791439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-glucosamine 6-phosphate
Molecular FormulaC6H14NO8P
Molecular Weight259.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)N)O)O)OP(=O)(O)O
InChIInChI=1S/C6H14NO8P/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H2,11,12,13)/t2-,3-,4-,5-,6?/m1/s1
InChIKeyXHMJOUIAFHJHBW-IVMDWMLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucosamine 6-Phosphate: Core Hexosamine Pathway Intermediate for Metabolic Flux and Glycosylation Research


D-Glucosamine 6-phosphate (D-GlcN-6-P; CAS 3616-42-0) is the phosphorylated monosaccharide intermediate that constitutes the first committed step and primary rate-limiting node of the hexosamine biosynthesis pathway (HBP) [1]. Formed endogenously from D-fructose-6-phosphate and L-glutamine via glutamine:fructose-6-phosphate amidotransferase (GFAT/GlmS), it serves as the obligate precursor for the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), the universal donor substrate for protein O-GlcNAcylation and essential building block for bacterial peptidoglycan and fungal chitin [2]. Unlike its unphosphorylated analog D-glucosamine, D-GlcN-6-P is the native intracellular metabolite that directly engages the HBP regulatory machinery, making it the biochemically relevant form for studying pathway flux control, metabolic sensing, and glycosylation dynamics [3].

Why Unphosphorylated Glucosamine or N-Acetylglucosamine Cannot Substitute for D-Glucosamine 6-Phosphate in Regulatory and Enzymatic Studies


Generic substitution of D-glucosamine 6-phosphate with unphosphorylated D-glucosamine, N-acetyl-D-glucosamine (GlcNAc), or alternative salt forms introduces confounding variables that invalidate quantitative HBP studies. D-Glucosamine enters cells via glucose transporters and requires ATP-dependent phosphorylation by hexokinase or GlcNAc kinase to generate D-GlcN-6-P, a process that bypasses GFAT regulation, depletes cellular ATP, and fails to recapitulate physiological HBP flux control [1]. Conversely, N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P) is the downstream acetylated product that activates rather than inhibits certain regulatory nodes and cannot serve as a substrate for feedback inhibition studies at the GFAT checkpoint [2]. Furthermore, the free acid form of D-GlcN-6-P exhibits quantifiably greater stability than the sodium salt, a critical procurement consideration for long-term enzymatic assays and cryopreserved stock solutions . These biochemical distinctions mandate the use of authentic D-glucosamine 6-phosphate when the experimental objective requires direct interrogation of GFAT kinetics, product feedback regulation, or native HBP intermediate measurement.

Quantitative Differentiation of D-Glucosamine 6-Phosphate: Enzyme Kinetics, Feedback Regulation, and Physicochemical Stability Data


Potent Competitive Feedback Inhibition of Human GFAT1 (Ki = 6 μM) vs. UDP-GlcNAc (Ki = 4 μM) and Fru-6-P Km (7 μM)

D-Glucosamine 6-phosphate acts as a potent, physiologically relevant competitive inhibitor of human glutamine:fructose-6-phosphate amidotransferase 1 (hGFAT1), the rate-limiting HBP enzyme. In direct kinetic assays using purified recombinant hGFAT1, D-GlcN-6-P exhibited a competitive inhibition constant (Ki) of 6 μM for the fructose-6-phosphate (Fru-6-P) binding site [1]. This inhibition potency is comparable to that of UDP-GlcNAc (Ki = 4 μM), the canonical pathway end-product feedback inhibitor, establishing D-GlcN-6-P as a second-tier regulatory checkpoint within the HBP [1]. The enzyme's affinity for its substrate Fru-6-P was determined as Km = 7 μM under the same assay conditions, indicating that D-GlcN-6-P inhibits with nearly identical binding avidity as the native substrate [1]. In contrast, unphosphorylated D-glucosamine does not directly inhibit GFAT1; its cellular effects are indirect and require prior phosphorylation, which introduces confounding ATP depletion and pathway bypass artifacts [2].

Hexosamine biosynthesis pathway GFAT1 kinetics Feedback inhibition Metabolic regulation

GlmS Riboswitch Binding Affinity (Kd = 380 μM) Enables Allosteric Regulation Studies Distinct from Enzymatic Inhibition

D-Glucosamine 6-phosphate binds specifically to the GlmS riboswitch, a catalytic RNA element located in the 5′-untranslated region (5′-UTR) of the glmS gene encoding glucosamine-6-phosphate synthase in Gram-positive bacteria. Binding of D-GlcN-6-P to this ribozyme triggers site-specific self-cleavage of the mRNA, leading to downregulation of GlmS enzyme production and reduced intracellular D-GlcN-6-P levels [1]. Quantitative binding studies using in vitro transcribed GlmS riboswitch RNA determined a dissociation constant (Kd) of 380 μM for D-GlcN-6-P [1]. This binding affinity is approximately 63-fold weaker than its Ki for GFAT1 protein inhibition (6 μM), indicating distinct regulatory mechanisms and concentration thresholds [2]. Importantly, neither unphosphorylated D-glucosamine nor N-acetyl-D-glucosamine 6-phosphate induces GlmS riboswitch cleavage at comparable concentrations, demonstrating the strict phosphate-group and free-amine specificity required for RNA aptamer recognition [1].

Riboswitch RNA aptamer Gene regulation Antibacterial target validation

Free Acid Form Demonstrates Quantifiably Greater Stability Than Sodium Salt for Long-Term Enzymatic and Crystallographic Applications

Procurement decisions for D-glucosamine 6-phosphate require consideration of the chemical form supplied. According to technical datasheets from primary vendors, the free acid form (CAS 3616-42-0) exhibits stability that is explicitly greater than that of the sodium salt (CAS 70442-23-8) . While exact degradation half-life values are proprietary and lot-dependent, this stability differential is consistently documented across independent supplier specifications. The free acid form is supplied as a powder with ≤10% water content (Karl Fischer) and maintains ≥98% purity (TLC) when stored at -20°C . The sodium salt, in contrast, typically contains <12% water and is noted for lower long-term stability . For applications requiring precise stoichiometry in crystallography, NMR structural studies, or extended kinetic assays where lot-to-lot consistency is critical, the free acid form represents the procurement-specified choice [1]. This differentiation is absent for unphosphorylated glucosamine, where both hydrochloride and sulfate salt forms are widely used with comparable stability profiles.

Compound stability Salt form selection Procurement specification Enzymology

Substrate Specificity of Human GNA1 N-Acetyltransferase: D-GlcN-6-P is the Exclusive Native Substrate; GlcN and GlcNAc-6-P Show No Detectable Activity

D-Glucosamine-6-phosphate N-acetyltransferase (GNA1; EC 2.3.1.4) catalyzes the acetylation of D-GlcN-6-P to form N-acetyl-D-glucosamine 6-phosphate (GlcNAc-6-P), an essential step in UDP-GlcNAc biosynthesis conserved from fungi to humans [1]. Comparative kinetic and structural analysis of human GNA1 (hGNA1) and Aspergillus fumigatus GNA1 (AfGNA1) confirms that D-GlcN-6-P is the exclusive native substrate for this enzyme family [1]. Neither unphosphorylated D-glucosamine nor the downstream product N-acetyl-D-glucosamine 6-phosphate serve as substrates for the forward reaction; D-glucosamine lacks the requisite 6-phosphate group for enzyme recognition, while GlcNAc-6-P is the product of the reaction and cannot be acetylated further [1]. Crystal structures of hGNA1 in complex with D-GlcN-6-P reveal specific hydrogen-bonding networks between the phosphate moiety and conserved arginine residues that are absent in the unphosphorylated analog [2]. This strict substrate specificity has been exploited to validate GNA1 as a selective antifungal drug target, as demonstrated in gene disruption studies in Candida albicans and Saccharomyces cerevisiae [1].

N-acetyltransferase GNA1 Substrate specificity Antifungal target

Nitric Oxide Synthesis Inhibition in Endothelial Cells: D-GlcN-6-P Demonstrates Potency Comparable to L-NAME in Hyperglycemia-Mimetic Conditions

D-Glucosamine 6-phosphate has been directly implicated in the hexosamine pathway-mediated inhibition of endothelial nitric oxide synthase (eNOS) activity, a key mechanism underlying diabetic vascular complications [1]. In cultured bovine aortic endothelial cells, exposure to high glucose (25 mM) increases HBP flux and elevates intracellular D-GlcN-6-P levels, correlating with reduced NO production [1]. Exogenous administration of D-GlcN-6-P at concentrations of 1-5 mM recapitulates this inhibition, reducing eNOS activity by approximately 40-60% relative to normoglycemic controls [2]. The magnitude of inhibition is comparable to that achieved with the direct NOS inhibitor L-NAME (NG-nitro-L-arginine methyl ester; 100 μM), though the mechanism is indirect and involves O-GlcNAcylation of eNOS at Ser1179 [2]. In contrast, equimolar D-glucosamine requires cellular uptake and ATP-dependent phosphorylation before exerting similar effects, introducing a lag phase of 2-4 hours and confounding interpretation due to ATP depletion . D-GlcN-6-P therefore provides a direct, phosphorylation-independent tool for dissecting HBP-mediated endothelial dysfunction without the metabolic perturbations associated with glucosamine treatment.

Endothelial dysfunction Nitric oxide Diabetes complications Hexosamine pathway

Validated Research Applications for D-Glucosamine 6-Phosphate Based on Quantified Differentiation Evidence


GFAT1 Enzymology and Hexosamine Pathway Feedback Regulation Studies

Researchers quantifying the kinetic parameters of human GFAT1 or investigating the feedback regulatory mechanisms controlling HBP flux require D-glucosamine 6-phosphate as the authentic product inhibitor. The documented Ki of 6 μM for the Fru-6-P binding site enables precise calculation of inhibition constants and construction of physiologically relevant kinetic models [1]. Unlike UDP-GlcNAc, which inhibits multiple downstream glycosylation enzymes, D-GlcN-6-P specifically reports on the GFAT1 regulatory node, allowing dissection of proximal versus distal feedback loops. This application is essential for groups studying nutrient sensing, insulin resistance mechanisms, or developing GFAT1 inhibitors as therapeutic candidates for diabetic complications and cancer metabolism.

Antibacterial Riboswitch Screening and RNA-Based Gene Regulation Assays

Laboratories engaged in antibacterial drug discovery targeting Gram-positive pathogens (e.g., Bacillus subtilis, Staphylococcus aureus) utilize D-glucosamine 6-phosphate as the native ligand for the GlmS riboswitch. The validated Kd of 380 μM for ribozyme binding provides a benchmark for screening synthetic ligand candidates [2]. FRET-based or gel-shift cleavage assays using in vitro transcribed GlmS RNA require authentic D-GlcN-6-P to establish positive control conditions and generate dose-response curves. This application is unique to the phosphorylated form; neither glucosamine nor GlcNAc-6-P induces ribozyme self-cleavage, making D-GlcN-6-P the sole suitable standard for this emerging class of RNA-targeted antibacterial screens.

GNA1 N-Acetyltransferase Inhibitor Screening for Antifungal Drug Discovery

Research teams validating GNA1 (D-glucosamine-6-phosphate N-acetyltransferase) as a selective antifungal target depend on authentic D-GlcN-6-P as the exclusive substrate for enzyme activity assays [3]. High-throughput screening campaigns using recombinant GNA1 from Candida albicans, Aspergillus fumigatus, or other pathogenic fungi require D-GlcN-6-P to measure acetyltransferase activity and calculate inhibitor IC50 values. Substitution with D-glucosamine or GlcNAc-6-P yields false-negative results due to the enzyme's strict phosphate-group recognition requirement. This application supports medicinal chemistry efforts to develop species-selective GNA1 inhibitors with reduced off-target human enzyme inhibition.

Endothelial Dysfunction and Diabetic Vascular Complication Modeling

Investigators modeling hyperglycemia-induced endothelial nitric oxide synthase (eNOS) dysfunction require D-glucosamine 6-phosphate to bypass the confounding effects of glucosamine-mediated ATP depletion and phosphorylation lag [4]. Direct administration of D-GlcN-6-P to cultured endothelial cells recapitulates HBP-mediated eNOS inhibition within 30-60 minutes, enabling acute mechanistic studies of O-GlcNAcylation-dependent signaling without the metabolic artifacts introduced by glucosamine. This application is critical for groups dissecting the molecular basis of diabetic vascular complications, testing pharmacological interventions that modulate HBP flux, or validating the efficacy of O-GlcNAc transferase (OGT) inhibitors in preserving endothelial function.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-glucosamine 6-phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.